(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime
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Overview
Description
(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Difluoroethanone Group: The difluoroethanone group can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxime Formation: The oxime functional group is typically formed by the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime can undergo various chemical reactions, including:
Substitution: The difluoroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Peracids, hypervalent iodine compounds
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The difluoroethanone group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core structure and exhibit similar chemical reactivity and biological activities.
Difluoroethanone derivatives: Compounds with difluoroethanone groups may have comparable physicochemical properties and applications.
Uniqueness
(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is unique due to the combination of the pyrazole ring, difluoroethanone group, and oxime functionality. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .
Biological Activity
(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C7H9F2N3O
- CAS Number : 1245782-76-6
- SMILES Notation : FC(F)C(=NO)C1=CN(N=C1C)C
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. A notable study revealed that this compound exhibits significant cytotoxicity against glioma cell lines, specifically C6 cells. The IC50 value was determined to be approximately 5.13 µM, showcasing its effectiveness compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM) .
The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis indicated that the compound leads to cell cycle arrest and promotes apoptotic pathways in C6 glioma cells. This suggests potential utility in treating gliomas through the induction of programmed cell death .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazole derivatives have been explored to optimize their biological activity. The presence of difluoromethyl groups and the specific arrangement of functional groups on the pyrazole ring significantly influence the compound's potency and selectivity against cancer cells. For instance, compounds with additional aryl substituents have shown enhanced activity due to improved interaction with cellular targets involved in proliferation and survival pathways .
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of related pyrazole derivatives for context:
Compound Name | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
This compound | 5.13 | C6 (glioma) | Apoptosis |
5-Fluorouracil | 8.34 | C6 (glioma) | Antimetabolite |
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | <0.5 | MIA PaCa-2 (pancreatic cancer) | mTORC1 inhibition |
This comparative analysis highlights that while this compound is potent against glioma cells, other compounds exhibit varying degrees of effectiveness across different cancer types.
Case Studies
Several case studies have been documented regarding the use of pyrazole derivatives in cancer therapy:
-
Case Study on Glioma Treatment :
- Researchers evaluated a series of pyrazole derivatives including this compound in vitro.
- Results indicated significant reduction in cell viability in C6 glioma cells with evidence suggesting apoptosis as a primary mode of action.
- Autophagy Modulation :
Properties
IUPAC Name |
(NE)-N-[1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c1-4-5(3-12(2)10-4)6(11-13)7(8)9/h3,7,13H,1-2H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIWCRIQJXTOEN-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=NO)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C(=N\O)/C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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